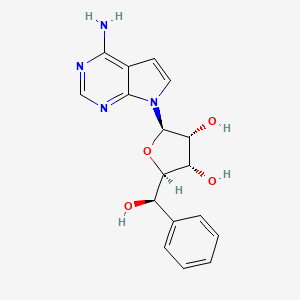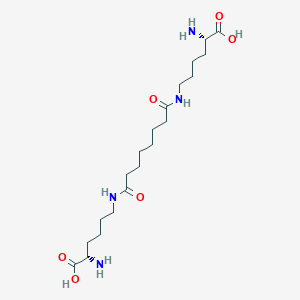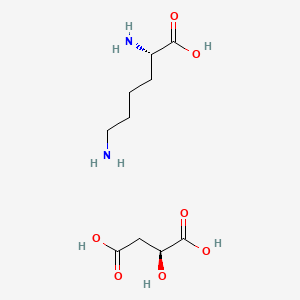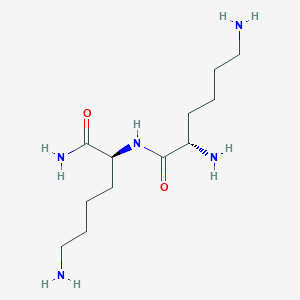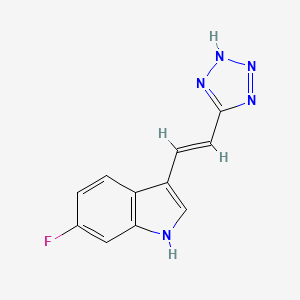
Lu AF21934
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- 它呈白色或微黄色结晶粉末。
- 值得注意的是,油酰苯胺在某些有毒油类中被发现,与毒油综合征 (TOS) 有关。
油酰苯胺: ,是一种化学式为 的化合物。
科学研究应用
化学: 油酰苯胺在有机合成中充当构建块,有助于创建更复杂的分子。
生物学: 研究人员研究它对生物系统的影响,包括免疫反应和潜在毒性。
医学: 调查探索其药理特性和潜在的治疗应用。
工业: 虽然没有广泛使用,但它在表面活性剂和稳定剂中找到了应用。
作用机制
- 油酰苯胺的作用机制涉及抑制酰基辅酶 A:胆固醇酰基转移酶 (ACAT) 。
- ACAT 抑制影响胆固醇代谢,可能影响脂质稳态和细胞过程。
生化分析
Biochemical Properties
Lu AF21934 is a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4) . It is selective for mGluR4 over other receptors and enzymes . The interaction of this compound with mGluR4 plays a crucial role in its biochemical properties .
Cellular Effects
This compound influences cell function by modulating the activity of mGluR4 . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to mGluR4, acting as a positive allosteric modulator . This binding can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways associated with mGluR4 . It may interact with various enzymes and cofactors within these pathways .
准备方法
合成路线: 油酰苯胺可以通过有机反应合成。一种常见的方法是 (一种不饱和脂肪酸) 和 (一种伯芳香胺) 之间的反应。
反应条件: 反应通常在温和条件下进行,例如在合适的溶剂中回流。
工业生产: 虽然油酰苯胺在工业上没有大规模生产,但它作为有机合成中的中间体。
化学反应分析
反应: 油酰苯胺可以进行各种反应,包括
常见试剂和条件: 具体试剂和条件取决于所需的转化。
主要产物: 这些反应形成的主要产物包括具有修饰性质的油酰苯胺衍生物。
相似化合物的比较
独特性: 油酰苯胺因其特定的化学结构和 ACAT 抑制活性而脱颖而出。
类似化合物: 虽然油酰苯胺是独一无二的,但相关化合物包括其他苯胺、脂肪酸衍生物和 ACAT 抑制剂。
请记住,油酰苯胺与 TOS 的关联突出了其在毒理学和研究中的重要性。 如果您有任何其他问题,请随时提问!
属性
IUPAC Name |
(1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20)/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZWCJNDWOBAM-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide (Lu AF21934)?
A1: this compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). [, , ] This means it binds to an allosteric site on the mGlu4 receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate. [, , ] By potentiating mGlu4 activity, this compound ultimately reduces glutamate release in specific brain regions. [, ]
Q2: Were there any studies exploring the potential of this compound in movement disorders beyond Parkinson's disease?
A2: Yes, one study investigated the effects of this compound on harmaline-induced tremor in rats, a model often used to study essential tremor. [] Interestingly, while this compound successfully reduced harmaline-induced hyperactivity, it did not significantly impact the tremor component. [] This suggests that the compound might not be effective against all types of movement disorders.
Q3: Beyond neurological applications, has this compound been studied for other potential therapeutic benefits?
A3: Yes, researchers also investigated the anxiolytic and antidepressant-like properties of this compound. [] While the compound displayed promising anxiolytic-like effects in rodent models, it did not demonstrate significant antidepressant-like activity. [] This suggests a degree of selectivity in its pharmacological profile.
Q4: What are the limitations of the available research on (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide (this compound)?
A4: Currently, most research on this compound is preclinical, primarily conducted in vitro or using animal models. [, , , , , ] While these studies provide valuable insights, further research, particularly clinical trials, is crucial to validate these findings in humans and to comprehensively assess its safety and efficacy for therapeutic applications. Additionally, the long-term effects and potential for developing tolerance or resistance to this compound remain to be thoroughly investigated.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B608598.png)
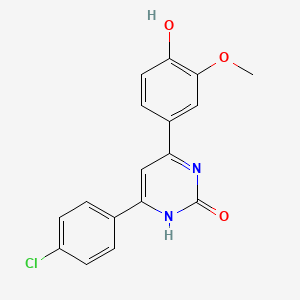

![(Z)-3-fluoro-2-[(4-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride](/img/structure/B608604.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid](/img/structure/B608605.png)

